molecular formula C23H22N6O3S2 B4636190 N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B4636190
M. Wt: 494.6 g/mol
InChI Key: PZFCNHYHQQORNK-UHFFFAOYSA-N
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Description

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, thionyl chloride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry research .

Properties

IUPAC Name

N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-14-12-15(2)25-22(24-14)29-34(31,32)20-10-8-19(9-11-20)27-23-28-21(13-33-23)17-4-6-18(7-5-17)26-16(3)30/h4-13H,1-3H3,(H,26,30)(H,27,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFCNHYHQQORNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
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N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide

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